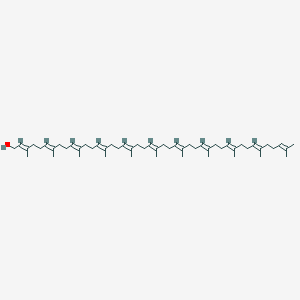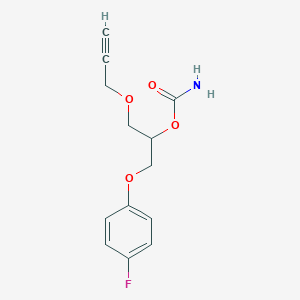
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and has been shown to have a range of biochemical and physiological effects. In
Mechanism Of Action
FPPP acts as a dopamine reuptake inhibitor, meaning that it increases the level of dopamine in the brain by preventing its reuptake. This mechanism of action is similar to that of cocaine and other stimulants. FPPP has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
Biochemical And Physiological Effects
FPPP has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine transporter binding. FPPP has also been shown to have an effect on the reward system in the brain, which may be related to its potential as a tool for studying addiction.
Advantages And Limitations For Lab Experiments
One advantage of FPPP is its selectivity for the dopamine system, which makes it a useful tool for studying the role of dopamine in the brain. However, FPPP has some limitations, including its potential for abuse and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on FPPP, including the development of new derivatives with improved selectivity and reduced toxicity. FPPP may also have potential as a tool for studying the role of dopamine in psychiatric disorders such as schizophrenia and depression. Finally, FPPP may have potential as a therapeutic agent for the treatment of addiction, although more research is needed to explore this possibility.
Synthesis Methods
The synthesis of FPPP involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with isopropyl chloroformate to form 1-(4-fluorophenoxy)-3-(prop-2-yn-1-yloxy)-2-propanol. Finally, this compound is treated with carbamic acid to form the carbamate derivative, 1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
Scientific Research Applications
FPPP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of neurotransmitters in the brain, particularly the dopamine system. FPPP has also been used to study the effects of drugs on the brain, including the effects of cocaine and amphetamines.
properties
CAS RN |
16222-53-0 |
|---|---|
Product Name |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Molecular Formula |
C13H14FNO4 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
[1-(4-fluorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-17-8-12(19-13(15)16)9-18-11-5-3-10(14)4-6-11/h1,3-6,12H,7-9H2,(H2,15,16) |
InChI Key |
ARGRHTWNUMAIHE-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
Canonical SMILES |
C#CCOCC(COC1=CC=C(C=C1)F)OC(=O)N |
synonyms |
1-(4-Fluorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
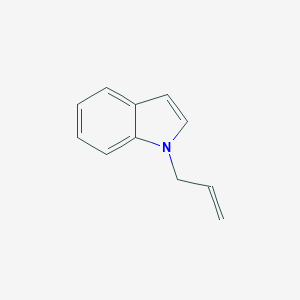
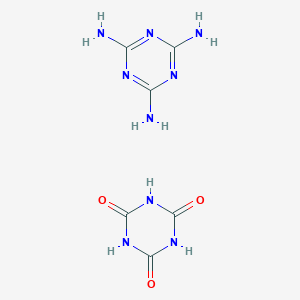
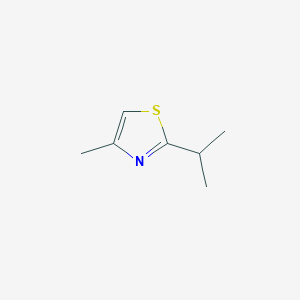
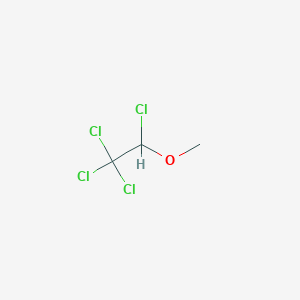
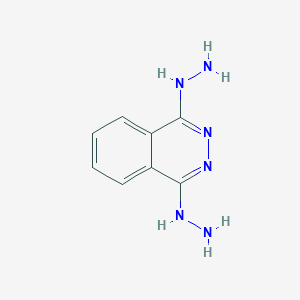
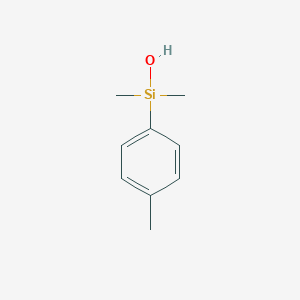
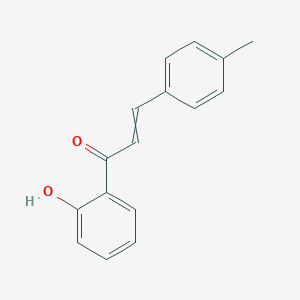
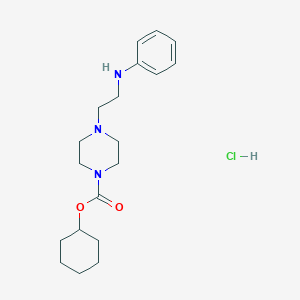

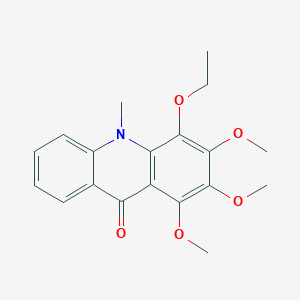
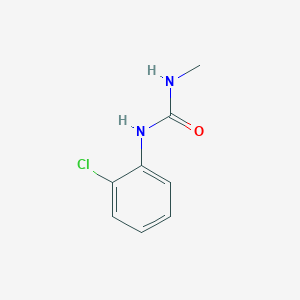
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
